molecular formula C24H15BrN2OS B11691383 (2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B11691383
M. Wt: 459.4 g/mol
InChI Key: HTEJVRAZVXMIJV-HMMYKYKNSA-N
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Description

(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves a multi-step process. The starting materials often include 4-bromobenzaldehyde, diphenylamine, and a thiazole derivative. The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can disrupt cellular processes, ultimately leading to cell death. The exact molecular pathways involved are still under investigation, but it is thought to involve the induction of oxidative stress and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2E)-2-(4-fluorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2E)-2-(4-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Uniqueness

What sets (2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one apart from its similar compounds is the presence of the bromine atom. This bromine atom can significantly influence the compound’s reactivity and biological activity. For example, the bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C24H15BrN2OS

Molecular Weight

459.4 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C24H15BrN2OS/c25-19-13-11-16(12-14-19)15-20-23(28)27-22(18-9-5-2-6-10-18)21(26-24(27)29-20)17-7-3-1-4-8-17/h1-15H/b20-15+

InChI Key

HTEJVRAZVXMIJV-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C\C4=CC=C(C=C4)Br)/SC3=N2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2)C5=CC=CC=C5

Origin of Product

United States

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